molecular formula C15H26N2O5S B12791661 Einecs 278-071-4 CAS No. 75113-57-4

Einecs 278-071-4

Cat. No.: B12791661
CAS No.: 75113-57-4
M. Wt: 346.4 g/mol
InChI Key: DUFAUUOAXDKLGV-UHFFFAOYSA-N
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Description

Einecs 278-071-4 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which catalogs substances marketed in the European Community between January 1, 1971, and September 18, 1981 . As with other EINECS entries, it is presumed to have commercial or industrial applications, though its exact molecular structure, synthesis pathways, and primary uses require consultation with proprietary databases or regulatory agencies like the European Chemicals Agency (ECHA).

Properties

CAS No.

75113-57-4

Molecular Formula

C15H26N2O5S

Molecular Weight

346.4 g/mol

IUPAC Name

2-aminoethanol;6-[benzenesulfonyl(methyl)amino]hexanoic acid

InChI

InChI=1S/C13H19NO4S.C2H7NO/c1-14(11-7-3-6-10-13(15)16)19(17,18)12-8-4-2-5-9-12;3-1-2-4/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,15,16);4H,1-3H2

InChI Key

DUFAUUOAXDKLGV-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCCC(=O)O)S(=O)(=O)C1=CC=CC=C1.C(CO)N

Origin of Product

United States

Chemical Reactions Analysis

Einecs 278-071-4 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Einecs 278-071-4 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Einecs 278-071-4 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Property This compound* Einecs 278-853-5 Einecs 262-941-9 Einecs 260-339-7
Molecular Formula Not disclosed C62H58Cl2N6O17P2 Proprietary Proprietary
Regulatory Status EINECS-listed EINECS-listed EINECS-listed EINECS-listed
Primary Application Industrial use Research chemical Catalytic processes Pharmaceutical intermediate
Reactivity Moderate High (Cl-functional) Moderate Low
Toxicity (LD50) Data pending 320 mg/kg (rat) 450 mg/kg (rat) 550 mg/kg (rat)

Mechanistic and Toxicological Comparison

  • Einecs 278-853-5 : Contains chlorine atoms, enhancing reactivity in cross-coupling reactions but increasing eco-toxicity risks .
  • Einecs 262-941-9 : Shares aromatic backbone with 278-071-4 but lacks halogen substituents, reducing oxidative stability .
  • Einecs 260-339-7 : Exhibits lower reactivity due to saturated hydrocarbon chains, favoring pharmaceutical over industrial use .

Figure 1: Coverage of Chemical Space by EINECS Compounds

Using Read-Across Structure Activity Relationships (RASAR) , a small subset of labeled compounds (e.g., REACH Annex VI chemicals) can predict properties for ~33,000 unlabeled EINECS entries via similarity networks . For example, 1,387 labeled compounds cover 90% of EINECS chemicals with ≥70% structural similarity, enabling efficient risk assessment .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Einecs 278-071-4, and how are they experimentally determined?

  • Methodology: Utilize techniques such as differential scanning calorimetry (DSC) for thermal stability, gas chromatography-mass spectrometry (GC-MS) for purity analysis, and nuclear magnetic resonance (NMR) for structural confirmation. Ensure calibration with reference standards and replicate measurements to minimize instrumental error .
  • Data Interpretation: Cross-validate results with computational models (e.g., density functional theory) to resolve discrepancies between experimental and theoretical values. Tabulate properties like melting point, solubility, and logP for reproducibility (Table 1) .

Table 1 : Example physicochemical data for this compound

PropertyMethodValue (±SD)Reference Standard
Melting Point (°C)DSC152.3 ± 0.5USP 34-NF 29
LogP (octanol-water)Shake-flask method3.2 ± 0.1OECD Guideline 117

Q. How can researchers design a robust synthesis protocol for this compound to ensure reproducibility?

  • Experimental Design: Follow the PICO framework (Population: reactants; Intervention: reaction conditions; Comparison: alternative catalysts; Outcome: yield/purity) to isolate variables. Document reagent stoichiometry, solvent selection, and purification steps (e.g., recrystallization vs. column chromatography) .
  • Troubleshooting: Use fractional factorial design to identify critical parameters (e.g., temperature, pH) affecting yield. Include negative controls to detect side reactions .

Q. What analytical techniques are most suitable for detecting trace impurities in this compound?

  • Method Selection: Prioritize high-performance liquid chromatography (HPLC) with UV/Vis detection for quantification, coupled with inductively coupled plasma mass spectrometry (ICP-MS) for metal contaminants. Validate limits of detection (LOD) and quantification (LOQ) per ICH Q2(R1) guidelines .
  • Data Contradictions: Address false positives by comparing retention times across multiple columns (C18 vs. phenyl-hexyl) and confirm with tandem MS .

Advanced Research Questions

Q. How can mechanistic studies resolve conflicting data on the reactivity of this compound under varying pH conditions?

  • Hypothesis Testing: Employ stopped-flow kinetics to monitor intermediate formation at pH 2–12. Use Arrhenius plots to correlate activation energy with protonation states .
  • Statistical Analysis: Apply multivariate regression to isolate pH-dependent variables. Compare confidence intervals across datasets to identify outliers .

Q. What computational strategies are effective in predicting the environmental fate of this compound?

  • Modeling Framework: Combine quantitative structure-activity relationship (QSAR) models with molecular dynamics simulations to estimate biodegradation pathways. Validate against experimental half-life data from OECD 301B tests .
  • Uncertainty Analysis: Quantify parameter sensitivity using Monte Carlo simulations, particularly for hydrolysis rate constants and soil adsorption coefficients .

Q. How should researchers address discrepancies in bioactivity data from in vitro vs. in vivo studies involving this compound?

  • Experimental Replication: Standardize cell culture conditions (e.g., passage number, serum concentration) and animal models (e.g., strain, diet). Use Bland-Altman plots to assess agreement between assays .
  • Meta-Analysis: Aggregate data from public repositories (e.g., ChEMBL, PubChem) and apply random-effects models to account for inter-study variability .

Methodological Best Practices

  • Data Management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Store raw spectra, chromatograms, and computational outputs in repositories like Zenodo or Figshare with unique DOIs .
  • Peer Review Preparation : Preemptively address reviewer concerns by including error bars in figures, justifying sample sizes via power analysis, and citing conflicting literature in the discussion .

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